![molecular formula C15H14N2O3 B7575616 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575616.png)
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid, also known as P2X7 receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor is a ligand-gated ion channel that is expressed on various immune cells, including macrophages and microglia. Activation of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor leads to the release of pro-inflammatory cytokines and the formation of inflammasomes, which are involved in the pathogenesis of various diseases. 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid binds to the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor and inhibits its activation, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects
In vitro and in vivo studies have shown that 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has anti-inflammatory and neuroprotective effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and microglia. It also reduces the formation of inflammasomes and the activation of caspase-1, which is involved in the pathogenesis of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its selectivity for the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor. It does not interact with other P2X receptors or other ion channels, which reduces the risk of off-target effects. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for the research and development of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune disorders and infectious diseases. Another direction is to develop more potent and selective 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor antagonists with improved pharmacokinetic properties. Additionally, the use of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
The synthesis of 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid involves the reaction of 2-amino-6-methylpyridine-3,5-dicarboxylic acid with 4-formylbenzoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) solvent. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It acts as a selective antagonist of the 3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid receptor, which is involved in the regulation of immune responses and inflammation.
Propiedades
IUPAC Name |
3-[[(6-methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-2-7-13(17-10)14(18)16-9-11-5-3-6-12(8-11)15(19)20/h2-8H,9H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRHESGVGFKDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(6-Methylpyridine-2-carbonyl)amino]methyl]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.